molecular formula C15H21NO3 B2561247 tert-Butyl (4S)-4-amino-3-oxo-5-phenylpentanoate CAS No. 85613-64-5

tert-Butyl (4S)-4-amino-3-oxo-5-phenylpentanoate

Cat. No. B2561247
CAS RN: 85613-64-5
M. Wt: 263.337
InChI Key: KARZVAOLKYDGSV-LBPRGKRZSA-N
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Description

Tert-butyl compounds are organic compounds that contain a tert-butyl group, which consists of a central carbon atom bonded to three other carbon atoms . They are known for their stability and reactivity due to the presence of the tert-butyl group .


Synthesis Analysis

The synthesis of tert-butyl compounds often involves reactions with tert-butyl chloride or other tert-butyl halides . The specific synthesis process for “tert-Butyl (4S)-4-amino-3-oxo-5-phenylpentanoate” is not available in the sources I found.


Molecular Structure Analysis

Tert-butyl compounds typically have a central carbon atom bonded to three other carbon atoms, forming a highly branched structure . The specific molecular structure of “tert-Butyl (4S)-4-amino-3-oxo-5-phenylpentanoate” is not available in the sources I found.


Chemical Reactions Analysis

Tert-butyl groups can affect the electronic communication between redox units in certain compounds . The insertion of tert-butyl groups can raise the LUMO level of the compound . The specific chemical reactions involving “tert-Butyl (4S)-4-amino-3-oxo-5-phenylpentanoate” are not available in the sources I found.


Physical And Chemical Properties Analysis

Tert-butyl compounds are generally stable and reactive . They are often highly dipolar and can act as strong hydrogen bond acids and bases . The specific physical and chemical properties of “tert-Butyl (4S)-4-amino-3-oxo-5-phenylpentanoate” are not available in the sources I found.

Scientific Research Applications

Asymmetric N-Heterocycle Synthesis

tert-Butyl (4S)-4-amino-3-oxo-5-phenylpentanoate has been widely employed as a chiral auxiliary in the stereoselective synthesis of amines and their derivatives. Specifically, it acts as a gold standard enantiopure tert-butanesulfinamide in asymmetric N-heterocycle synthesis via sulfinimines. Researchers have explored this methodology extensively from 2010 to 2020 . The resulting N-heterocycles include structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds often serve as key building blocks in natural product synthesis and drug development.

Precursor to Biologically Active Natural Products

tert-Butyl (4S)-4-amino-3-oxo-5-phenylpentanoate can be synthesized starting from commercially available 4-bromo-1H-indole. This compound, with the chemical name tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate, serves as a potential precursor to biologically active natural products such as Indiacen A and Indiacen B . These natural products may have therapeutic applications, making this compound valuable for further exploration.

Coumarin-Fused-Coumarins

In the realm of photophysics, coumarin-fused-coumarins play a crucial role. Among different G-quadruplex (G4) structures, tert-butyl (4S)-4-amino-3-oxo-5-phenylpentanoate derivatives have shown a six-fold enhancement in fluorescent intensity when interacting with specific G4s. Molecular docking studies reveal that these interactions occur through hydrogen bonds and π–π interactions . Understanding these interactions can aid in designing novel fluorescent probes and therapeutic agents.

Safety And Hazards

Tert-butyl compounds can be flammable and may cause eye irritation and respiratory issues . Specific safety and hazard information for “tert-Butyl (4S)-4-amino-3-oxo-5-phenylpentanoate” is not available in the sources I found.

properties

IUPAC Name

tert-butyl (4S)-4-amino-3-oxo-5-phenylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)10-13(17)12(16)9-11-7-5-4-6-8-11/h4-8,12H,9-10,16H2,1-3H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARZVAOLKYDGSV-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)C(CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC(=O)[C@H](CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10849402
Record name tert-Butyl (4S)-4-amino-3-oxo-5-phenylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10849402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4S)-4-amino-3-oxo-5-phenylpentanoate

CAS RN

85613-64-5
Record name tert-Butyl (4S)-4-amino-3-oxo-5-phenylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10849402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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